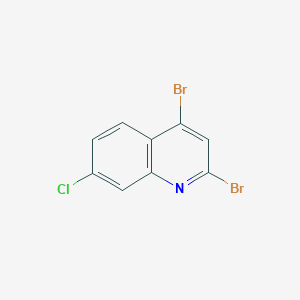

2,4-Dibromo-7-chloroquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Br2ClN |

|---|---|

Molecular Weight |

321.39 g/mol |

IUPAC Name |

2,4-dibromo-7-chloroquinoline |

InChI |

InChI=1S/C9H4Br2ClN/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H |

InChI Key |

RJYNNNOJMWTQPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C=C2Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dibromo 7 Chloroquinoline

Direct Halogenation Strategies for Quinoline (B57606) Scaffolds

Regioselective Bromination at C2 and C4 Positions of Quinoline Derivatives

The C2 and C4 positions of the quinoline ring are electronically susceptible to nucleophilic attack, especially when activated. Direct bromination at these positions often proceeds through the conversion of hydroxyl or chloro groups. A plausible synthetic route involves the use of a 2,4-dihydroxyquinoline precursor. The hydroxyl groups at the C2 and C4 positions can be substituted by bromine atoms using brominating agents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃). The reactivity of these positions is enhanced due to the tautomeric equilibrium with the corresponding quinolone forms.

Another strategy involves starting with a 2,4-dichloroquinoline (B42001) derivative. While the direct substitution of chlorine with bromine via nucleophilic aromatic substitution is challenging, it is theoretically possible under specific conditions, potentially involving high temperatures and a suitable bromide source. The greater reactivity of the halogens at the C2 and C4 positions compared to the C7 position is a key factor in the feasibility of such an approach.

Regioselective Chlorination at the C7 Position of Quinoline Derivatives

The introduction of a chlorine atom at the C7 position of the quinoline ring is typically achieved through electrophilic aromatic substitution on the benzenoid ring. The directing influence of substituents already present on the quinoline nucleus plays a crucial role in achieving regioselectivity. For instance, starting with a quinoline derivative that is activated towards electrophilic attack at the C7 position can facilitate the desired chlorination.

Sequential and One-Pot Polyhalogenation Protocols for Quinoline Ring Systems

A sequential approach to the synthesis of 2,4-Dibromo-7-chloroquinoline would involve a multi-step process. One such pathway could begin with the synthesis of 7-chloro-2,4-dihydroxyquinoline. This intermediate can then be subjected to a bromination reaction to replace the hydroxyl groups with bromine atoms.

Alternatively, a one-pot synthesis, while more complex to design, could offer a more efficient route. This would require a careful selection of reagents and reaction conditions to control the regioselectivity of the three halogenation events. However, literature describing a direct one-pot synthesis of this specific polyhalogenated quinoline is scarce, suggesting that a sequential approach is more practical.

A key precursor for such a sequential synthesis is 2,4,7-trichloroquinoline (B178002). The synthesis of this compound has been documented and involves the cyclization of 3-chloroaniline (B41212) with diethyl malonate, followed by hydrolysis, decarboxylation, and subsequent chlorination. The chloro groups at the C2 and C4 positions of 2,4,7-trichloroquinoline are known to be more reactive towards nucleophilic displacement than the chloro group at the C7 position. This differential reactivity could potentially be exploited to selectively replace the C2 and C4 chloro atoms with bromo atoms.

Metal-Free Halogenation Approaches for Quinolines

Recent advancements in organic synthesis have focused on the development of metal-free halogenation methods to reduce environmental impact and avoid metal contamination in the final products. These methods often employ reagents like N-halosuccinimides (NCS, NBS, NIS) or other organic halogenating agents. While these methods have shown success in the regioselective halogenation of various positions on the quinoline ring, achieving the specific 2,4-dibromo-7-chloro pattern without the use of metal catalysts would require a carefully designed substrate with appropriate activating and directing groups.

Electrochemical Halogenation Techniques for Quinoline Derivatives

Electrochemical methods offer a green and efficient alternative for the halogenation of organic compounds. By controlling the electrode potential and reaction medium, it is possible to achieve high regioselectivity. While the electrochemical halogenation of quinolines has been reported for various positions, the specific synthesis of this compound via this method has not been detailed in the available literature. Such a process would likely involve a stepwise approach, halogenating the different positions under optimized electrochemical conditions.

De Novo Construction of the this compound Core

An alternative to modifying a pre-existing quinoline is to construct the bicyclic system from acyclic precursors that already contain the necessary halogen atoms. Several classic named reactions in organic chemistry can be adapted for this purpose.

The Combes quinoline synthesis , for instance, involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. To synthesize this compound via this route, one would theoretically start with 3-chloroaniline and a dibrominated β-diketone. The regioselectivity of the cyclization step would be crucial in determining the final substitution pattern.

The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the target molecule, this would necessitate a 2-amino-4-chlorobenzaldehyde (B1279505) or a related ketone and a brominated methylene-containing reactant. The reaction is typically catalyzed by acids or bases.

The Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a Lewis or Brønsted acid. A variation of this, the Beyer method, generates the α,β-unsaturated carbonyl compound in situ. To apply this to the synthesis of this compound, 3-chloroaniline could be reacted with an appropriately brominated α,β-unsaturated aldehyde or ketone.

While these de novo methods are powerful for the synthesis of substituted quinolines, the availability and stability of the required polyhalogenated starting materials can be a significant challenge.

Below is a table summarizing the potential synthetic strategies for this compound:

| Synthetic Strategy | Precursor/Starting Materials | Key Transformation |

| Direct Halogenation | ||

| From 7-chloro-2,4-dihydroxyquinoline | 7-chloro-2,4-dihydroxyquinoline | Conversion of -OH to -Br at C2 and C4 |

| From 2,4,7-trichloroquinoline | 2,4,7-trichloroquinoline | Selective nucleophilic substitution of -Cl with -Br at C2 and C4 |

| De Novo Construction | ||

| Combes Synthesis | 3-chloroaniline and a dibrominated β-diketone | Acid-catalyzed cyclization |

| Friedländer Synthesis | 2-amino-4-chlorobenzaldehyde and a brominated methylene (B1212753) compound | Acid or base-catalyzed condensation and cyclization |

| Doebner-von Miller Reaction | 3-chloroaniline and a brominated α,β-unsaturated carbonyl compound | Acid-catalyzed cyclization |

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of halogenated quinolines has significantly benefited from the development of advanced catalytic systems, particularly those based on transition metals.

Direct C-H activation is an atom-economical strategy for the functionalization of quinolines. Transition metal catalysis enables the site-selective introduction of various functional groups, including halogens, onto the quinoline scaffold. nih.gov While much of the focus has been on functionalization at the C2 and C8 positions, methods for remote C-H halogenation at positions like C5 and C7 have also been developed. rsc.orgrsc.org These reactions often utilize a directing group to guide the metal catalyst to a specific C-H bond. nih.gov Both copper and palladium have been employed as catalysts for these transformations. rsc.orgrsc.org Metal-free protocols for remote C-H halogenation of 8-substituted quinolines have also been established, offering a more economical and environmentally friendly alternative. rsc.org

Copper catalysts are attractive due to their lower cost and toxicity compared to other transition metals like palladium. Copper-catalyzed reactions have been developed for the regioselective synthesis of halogenated quinolines. For instance, a simple and mild protocol for the copper-catalyzed halogenation of quinolines at the C5 and C7 positions using inexpensive sodium halides has been reported. rsc.org Copper(I) iodide has been used to catalyze the C2 alkylation of quinoline N-oxides, demonstrating the utility of copper in functionalizing the quinoline ring. mdpi.com Furthermore, a copper-catalyzed three-component cascade cyclization of diaryliodonium salts, alkynyl sulfides, and nitriles has been developed for the synthesis of quinoline-4-thiols, where the regioselectivity is controlled by the sulfur atom. nih.gov

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the synthesis of substituted quinolines. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for functionalizing pre-halogenated quinolines. researchgate.net For example, a halogenated quinoline can be coupled with a variety of organometallic reagents to introduce new carbon-carbon or carbon-heteroatom bonds.

Palladium catalysts are also used in the construction of the quinoline ring itself. A modified Friedländer synthesis has been developed using a recyclable palladium catalyst. scilit.com Additionally, palladium-catalyzed tandem reactions, such as C-H allylation followed by oxidative cyclization of benzylamines, have been utilized to synthesize isoquinolines, a related class of heterocycles. nih.gov

A summary of advanced catalytic approaches is provided below:

| Catalytic Approach | Catalyst/Reagents | Type of Transformation | Key Features |

| Transition Metal C-H Activation | Pd, Cu, Fe complexes | Direct halogenation at C5, C7 | Site-selective functionalization of the pre-formed quinoline ring rsc.orgrsc.org |

| Copper-Catalyzed Halogenation | Cu(II) salts, NaX | Halogenation at C5, C7 | Uses inexpensive and readily available reagents under mild conditions rsc.org |

| Palladium-Catalyzed Cross-Coupling | Pd complexes, organometallic reagents | Suzuki, Heck, Sonogashira reactions | Functionalization of pre-existing halogenated quinolines researchgate.net |

| Palladium-Catalyzed Annulation | Pd catalysts | Modified Friedländer synthesis | Construction of the quinoline ring with catalytic turnover scilit.com |

Chemical Reactivity and Derivatization Pathways of 2,4 Dibromo 7 Chloroquinoline

Halogen-Directed Transformations and Cross-Coupling Reactions

The carbon-halogen bonds in 2,4-Dibromo-7-chloroquinoline are primary sites for synthetic modification. The choice of reaction conditions, catalysts, and reagents can direct the functionalization to a specific halogenated position, enabling the controlled construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organohalide with an organoboron compound. yonedalabs.comwikipedia.org In polyhalogenated systems like this compound, both chemoselectivity (which halogen reacts) and regioselectivity (at which position) are critical considerations.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F. researchgate.net Consequently, the two bromine atoms at the C2 and C4 positions are expected to be significantly more reactive than the chlorine atom at the C7 position. This inherent reactivity difference allows for selective coupling at the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations.

Between the two C-Br bonds, the C2 and C4 positions exhibit distinct electronic properties. The C2 and C4 positions are electronically deficient due to the electron-withdrawing effect of the quinoline (B57606) nitrogen atom, which facilitates oxidative addition, the first step in the catalytic cycle. libretexts.org However, the regiochemical outcome can be influenced by the choice of palladium catalyst, ligands, and reaction conditions. For the related 2,4-dibromopyridine, it has been demonstrated that the ratio of the phosphine ligand to the palladium source can invert the typical C2-selectivity to favor reaction at the C4 position. nih.gov Similarly, in 2,4-dichloroquinolines, certain N-heterocyclic carbene (NHC) ligands like IPr promote C4-selective coupling, while others favor the C2 position. nih.gov This ligand-dependent selectivity is a key tool for directing the functionalization of this compound.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the anionic intermediate. masterorganicchemistry.com

In this compound, the heterocyclic nitrogen atom acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack. This effect is most pronounced at the C2 and C4 positions (the ortho and para positions relative to the nitrogen), making them highly electrophilic and susceptible to SNAr. The C7 position is part of the carbocyclic ring and is less activated, rendering the C-Cl bond significantly less reactive in SNAr reactions compared to the C-Br bonds at C2 and C4.

The general reactivity order for leaving groups in SNAr is often the reverse of that in cross-coupling: F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, given the strong activation at C2 and C4, both positions are viable sites for substitution. The regioselectivity between C2 and C4 can be subtle and depends on the nucleophile and reaction conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromo groups, providing access to diverse functionalized quinolines. d-nb.infoyoutube.com

Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with polyhalogenated heterocycles like this compound can proceed through several pathways, including nucleophilic attack, halogen-metal exchange, or deprotonation. Due to their high basicity, Grignard reagents react readily with any protic functional groups and must be handled under anhydrous conditions. adichemistry.comlibretexts.org

Direct nucleophilic substitution of the halogens by a Grignard reagent is generally difficult on an sp²-hybridized carbon and is not a typical SNAr reaction. A more common and synthetically useful pathway is halogen-metal exchange. Research on 2,4-dibromoquinoline (B189380) has shown that a selective bromine-magnesium exchange can be achieved at the C4 position using reagents like i-PrMgCl·LiCl at low temperatures. acs.org This process generates a quinolinyl Grignard reagent, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, esters) to introduce a wide range of substituents at the C4 position. acs.orgmasterorganicchemistry.com This method effectively reverses the polarity of the C4 carbon from electrophilic to nucleophilic, opening up a different set of derivatization possibilities compared to Suzuki or SNAr reactions. The C2-bromo and C7-chloro positions are generally less reactive towards halogen-metal exchange under these conditions, allowing for regioselective functionalization. acs.org

Functionalization of the Quinoline Ring System

Beyond transformations involving the halogen substituents, the quinoline ring itself can be functionalized. These reactions often leverage the directing effects of the nitrogen heteroatom and the existing halogen substituents to achieve regioselectivity.

Modern synthetic methods allow for the functionalization of the quinoline core through reactions such as directed metalation and C-H activation. nih.gov These strategies can introduce substituents at positions not bearing a halogen. For instance, the C3 position of the quinoline ring, located between the two bromine atoms, is sterically accessible and can be functionalized.

Studies on 2,4-dibromoquinoline have demonstrated a powerful sequence of regioselective functionalizations. acs.org Following a selective Br/Mg exchange at C4 and quenching with an electrophile, the resulting 4-substituted-2-bromoquinoline can undergo a regioselective deprotonation at the C3 position using a strong, non-nucleophilic base like TMPMgCl·LiCl. acs.org This newly formed C3-magnesiated species can then react with a second electrophile. This sequential approach allows for the controlled, stepwise introduction of three different functional groups at the C4, C3, and C2 positions, highlighting the sophisticated control that can be achieved over the functionalization of the quinoline core. acs.org

Amide functionalities are prevalent in biologically active molecules and are a key target in medicinal chemistry. nih.gov There are several pathways to introduce amide groups or their precursors onto the this compound scaffold.

One primary method is through the SNAr reaction discussed previously (Section 3.1.2), using ammonia or primary/secondary amines as nucleophiles to displace one of the bromine atoms, typically at the C2 or C4 position. This yields an aminoquinoline derivative. The resulting amine can then be acylated with an acid chloride or carboxylic acid (using coupling reagents) to form the desired amide.

Alternatively, the Grignard reagent formed via Br/Mg exchange at C4 (Section 3.1.3) can be reacted with carbon dioxide to install a carboxylic acid group. libretexts.org This quinoline-4-carboxylic acid derivative is a versatile intermediate that can be converted into an amide through standard peptide coupling protocols. Furthermore, specialized methods for the direct amidation of N-heterocycles exist, such as the reaction of quinoline N-oxides with sulfonamides, which can provide N-(quinolin-2-yl)sulfonamides. organic-chemistry.org These diverse strategies allow for the incorporation of a wide variety of amide and sulfonamide moieties, crucial for tuning the pharmacological properties of the final compounds.

This compound as a Synthon for Complex Molecular Architectures

The strategic placement of two bromine atoms at the C2 and C4 positions, coupled with a chlorine atom at the C7 position, makes this compound a highly versatile building block, or synthon, in organic synthesis. The differential reactivity of the halogens—typically, the C2 and C4 positions are more activated towards nucleophilic substitution and metal-catalyzed cross-coupling reactions than the C7 position—allows for selective and sequential functionalization. This property enables chemists to construct intricate molecular frameworks, including fused heterocyclic systems and poly-substituted quinoline derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Heterocyclic Systems (e.g., Pyrazoloquinolines, Thienoquinolines) from Halogenated Quinoline Intermediates

The electron-deficient nature of the quinoline ring, amplified by the presence of halogens at the 2- and 4-positions, facilitates the synthesis of fused heterocyclic systems through cyclization reactions with appropriate binucleophiles. While direct synthetic examples starting from this compound are specific, the reactivity patterns established for analogous 2,4-dihaloquinolines provide a clear pathway for its application.

Pyrazolo[3,4-b]quinolines: The construction of the pyrazolo[3,4-b]quinoline core can be achieved by reacting 2,4-dihaloquinolines with hydrazine derivatives. nih.gov For instance, 2-chloro-3-formylquinolines react readily with hydrazine to form the fused pyrazole ring. nih.gov A similar strategy can be envisioned for this compound. The process would likely involve an initial nucleophilic substitution of the more labile C2-bromine by a hydrazine molecule, followed by an intramolecular cyclization and condensation, often involving an adjacent functional group, to yield the final tricyclic pyrazoloquinoline system. The reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids is another significant route to this class of compounds. nih.gov

Thieno[2,3-b]quinolines: The synthesis of thieno[2,3-b]quinolines often involves the reaction of a haloquinoline with a sulfur-containing nucleophile. A common method is the condensation of a 2-haloquinoline derivative with a thioglycolate ester, followed by intramolecular cyclization. For this compound, a plausible route involves the selective reaction at the C2 position with a reagent like ethyl thioglycolate. The subsequent intramolecular cyclization of the intermediate would lead to the formation of the thiophene ring fused to the quinoline core. Modern approaches also utilize copper-catalyzed dehydrogenation and C-H functionalization with elemental sulfur as a thiol surrogate to build the thienoquinoline scaffold.

Table 1: Representative Strategies for Fused Heterocycle Synthesis from Dihaloquinoline Precursors

| Fused System | Dihaloquinoline Precursor Type | Key Reagents | Reaction Type |

|---|---|---|---|

| Pyrazolo[3,4-b]quinoline | 2-Chloro-3-formylquinoline | Hydrazine or substituted hydrazines | Nucleophilic substitution followed by cyclocondensation nih.gov |

| Pyrazolo[3,4-b]quinoline | 2,4-Dichloroquinoline (B42001) | 5-Aminopyrazoles | Nucleophilic substitution and cyclization nih.gov |

| Thieno[2,3-b]quinoline | 2-Halo-quinolinyl ketone | Elemental Sulfur, Cu-TEMPO | Dehydrogenation and C-H functionalization |

| Thieno[2,3-b]quinoline | 4-Chloro-2-methylquinoline | o-Thiosalicylic acid | Condensation followed by cyclization |

Preparation of Polyaryl and Polycarbo-Substituted Quinoline Derivatives

The differential reactivity of the bromine atoms at the C2 and C4 positions is paramount for the stepwise synthesis of poly-substituted quinolines using palladium-catalyzed cross-coupling reactions. This regioselectivity allows for the sequential introduction of various aryl (from Suzuki or Stille reactions) and alkynyl (from Sonogashira reactions) substituents. nih.gov

Polyaryl Derivatives via Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between halogenated quinolines and arylboronic acids. For dihalogenated substrates like 2,4-dibromopyridine, the cross-coupling typically occurs with high regioselectivity at the more electrophilic C2 position. researchgate.net This principle extends to this compound, where the C2-Br bond is expected to be significantly more reactive towards the palladium catalyst's oxidative addition step than the C4-Br bond.

This reactivity difference enables a sequential coupling strategy. nih.gov First, a Suzuki reaction can be performed under controlled conditions to selectively replace the C2-bromine with an aryl group, leaving the C4-bromine intact. The resulting 2-aryl-4-bromo-7-chloroquinoline can then be subjected to a second, distinct Suzuki coupling reaction (often under more forcing conditions or with a different catalyst system) to introduce a different aryl group at the C4 position. This iterative approach provides a modular synthesis for a wide array of 2,4-diaryl-7-chloroquinolines.

Polycarbo-Substituted Derivatives via Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is another key method for derivatizing this compound. youtube.comscirp.org Similar to the Suzuki coupling, the C2 position of 2,4-dihaloquinolines exhibits higher reactivity. beilstein-journals.org A Pd/C-Cu mediated coupling of 2,4-dichloroquinoline with terminal alkynes in water proceeds regioselectively at the C2 position. beilstein-journals.org This allows for the synthesis of 2-alkynyl-4-bromo-7-chloroquinoline intermediates.

These intermediates are valuable synthons themselves. The remaining bromine at C4 can then undergo a subsequent cross-coupling reaction, such as a Suzuki coupling with an arylboronic acid, to yield 2-alkynyl-4-aryl-7-chloroquinolines. beilstein-journals.org This sequential Sonogashira-Suzuki strategy highlights the utility of this compound in creating complex, multifunctionalized quinoline structures with diverse substitution patterns.

Table 2: Sequential Cross-Coupling Reactions on Dihaloquinoline Cores

| Starting Material | Reaction 1 (Conditions) | Intermediate Product | Reaction 2 (Conditions) | Final Product |

|---|---|---|---|---|

| 2,4-Dichloroquinoline | Sonogashira Coupling (Terminal Alkyne, Pd/C, CuI, H₂O) beilstein-journals.org | 2-Alkynyl-4-chloroquinoline | Suzuki Coupling (Arylboronic Acid, Pd catalyst, base) beilstein-journals.org | 2-Alkynyl-4-arylquinoline |

| 2,4-Dibromopyridine | Suzuki Coupling (Ar¹-B(OH)₂, Pd(PPh₃)₄, TlOH) researchgate.net | 2-Aryl-4-bromopyridine | Suzuki Coupling (Ar²-B(OH)₂, Pd catalyst, base) | 2,4-Diarylpyridine |

Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 7 Chloroquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the hydrogen and carbon frameworks of 2,4-dibromo-7-chloroquinoline and its analogs can be unequivocally assigned.

The ¹H NMR spectrum of a substituted quinoline (B57606) provides critical information about the number and chemical environment of protons in the molecule. For a compound like this compound, the aromatic protons will exhibit characteristic chemical shifts and coupling patterns. Theoretical calculations, such as those performed using Gaussian 09, can aid in the interpretation of these spectra by predicting chemical shift values. tsijournals.com In many quinoline derivatives, the signals for protons on the heterocyclic and carbocyclic rings are distinct. tsijournals.com

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, including the presence of electronegative halogen substituents. For instance, in halogenated quinolines, carbons directly bonded to bromine or chlorine atoms will experience a significant downfield shift. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Quinolines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2,4-Dichloroquinoline (B42001) | Aromatic protons in distinct regions | Carbons attached to chlorine show downfield shifts |

| 7-Bromo-4-chloroquinoline (B1278252) | Characteristic aromatic proton signals | Halogenated carbons are deshielded |

| General Halogenated Quinolines | Complex multiplets in the aromatic region | Ipso-carbons and carbons at ortho and para positions to the nitrogen heteroatom show significant shifts |

Note: Specific chemical shift and coupling constant values are highly dependent on the solvent and the specific substitution pattern of the quinoline ring.

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of atoms within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is invaluable for establishing the connectivity between different fragments of the molecule and confirming the positions of substituents. For example, in the synthesis of a quinoline-based acs.orgrsc.orgresearchgate.net-triazole hybrid, the disappearance of acetylenic carbon signals and the appearance of a methylene (B1212753) carbon signal in the ¹³C NMR spectrum, along with HSQC data, confirmed the formation of the triazole moiety. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that can be used for identification and functional group analysis. The IR spectrum of quinoline and its derivatives exhibits several characteristic absorption bands. researchgate.net

Key vibrational modes for halogenated quinolines include:

C-H stretching vibrations : Typically observed in the 3100-3000 cm⁻¹ region for aromatic C-H bonds.

C=C and C=N stretching vibrations : These appear in the 1650-1400 cm⁻¹ region and are characteristic of the quinoline ring system. researchgate.netresearchgate.net

C-H in-plane and out-of-plane bending vibrations : These occur at lower frequencies and are sensitive to the substitution pattern on the ring. astrochem.org

C-X (X = Cl, Br) stretching vibrations : The carbon-halogen stretching frequencies are typically found in the fingerprint region (below 1000 cm⁻¹) and can provide evidence for the presence of halogen substituents.

The positions of these bands can be influenced by the nature and position of the substituents on the quinoline ring. acs.org Theoretical calculations, such as those using ab initio and DFT methods, can be used to predict vibrational frequencies and aid in the assignment of experimental IR spectra. researchgate.net

Table 2: General IR Absorption Regions for Substituted Quinolines

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1650 - 1400 |

| C-H In-plane Bending | 1300 - 1000 |

| C-H Out-of-plane Bending | 900 - 650 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 515 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and its mass would correspond to the sum of the atomic masses of its constituent atoms.

A key feature in the mass spectra of halogenated compounds is the presence of characteristic isotopic patterns. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. This results in a distinctive pattern of peaks for the molecular ion and any fragment ions containing these halogens.

The fragmentation of the molecular ion upon electron impact provides valuable structural information. chemguide.co.uk For halogenated quinolines, common fragmentation pathways may involve the loss of halogen atoms or the cleavage of the quinoline ring system. nih.gov The analysis of these fragmentation patterns can help to confirm the identity and structure of the compound. libretexts.orgmiamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinoline ring. researchgate.net

Halogen substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on their position and electronic effects. The solvent can also influence the UV-Vis spectrum. researchgate.net For example, the UV analysis of a quinoline-based triazole hybrid was performed in the wavelength range of 200–400 nm. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Theoretical and Computational Investigations of 2,4 Dibromo 7 Chloroquinoline

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of organic compounds, including quinoline (B57606) derivatives. bohrium.comnih.gov DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular structures, including bond lengths and angles. nih.gov For halogenated quinolines, these calculations can provide insights into how the presence of multiple halogen substituents influences the planarity and electronic distribution of the quinoline ring system. acs.org

Table 1: Representative Theoretical Molecular Structure Parameters for a Related Halogenated Quinoline (2-chloroquinoline-3-carboxaldehyde)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.375 - 1.487 | |

| C-H | 1.083 - 1.112 | |

| C-N | ~1.37 | |

| C-Cl | ~1.751 | |

| C-C-C (in ring) | ~120 | |

| C-N-C (in ring) | ~117 |

Note: Data is for 2-chloroquinoline-3-carboxaldehyde as a representative example and was calculated using the B3LYP/6–311++ G(d,p) basis set. nih.gov The actual values for 2,4-dibromo-7-chloroquinoline may vary.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Reactivity

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters and understanding the reactivity of molecules. rsc.org Methods like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate vibrational frequencies (FT-IR and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. dntb.gov.uanih.gov These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures. bohrium.com

For quinoline derivatives, computational studies have successfully correlated theoretical calculations with experimental spectroscopic data. bohrium.com The reactivity of a molecule can also be assessed through various descriptors derived from quantum chemical calculations, such as electrophilicity and nucleophilicity indices, which help in understanding the molecule's behavior in chemical reactions. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govrsc.org A smaller gap generally suggests higher reactivity. bohrium.com For substituted quinolines, the distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another tool used to predict reactive sites. rsc.org It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. nih.gov For a molecule like this compound, the MEP surface would likely show negative potential around the nitrogen atom and positive potential near the hydrogen atoms and halogen substituents. nih.govnih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline Derivative 6a | -5.783 | -2.132 | 3.651 |

| Quinoline Derivative 6e | -5.923 | -2.398 | 3.525 |

| Quinoline Derivative 6n | -6.212 | -2.621 | 3.591 |

| Quinoline Derivative 6q | -6.254 | -2.597 | 3.657 |

| Quinoline Derivative 6t | -6.101 | -2.451 | 3.650 |

| Quinoline Derivative 6y | -5.415 | -2.069 | 3.346 |

Note: Data is for a series of tunable quinoline derivatives and was calculated using DFT. rsc.org The actual values for this compound will differ.

Investigation of Non-Covalent Interactions within the Molecular System

Non-covalent interactions (NCIs) play a crucial role in the structure and function of molecular systems, including in crystal engineering and biological systems. mdpi.comnih.gov For this compound, several types of NCIs are expected, including halogen bonds, π-π stacking, and van der Waals forces. Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, is a particularly important NCI in halogenated compounds. nih.goviaea.org

Computational methods can be used to visualize and quantify these weak interactions. nih.gov The presence of multiple halogen atoms in this compound suggests the possibility of intramolecular and intermolecular halogen bonds, which could influence its crystal packing and interactions with other molecules. mdpi.com The aromatic quinoline core also allows for π-π stacking interactions. mdpi.com

Application of Semiempirical Methods (e.g., RM1) for Rapid Computational Analysis

Semiempirical methods, such as RM1 (Recife Model 1), offer a faster computational alternative to ab initio and DFT methods, making them suitable for the analysis of large molecules and for high-throughput screening. scielo.briaea.org RM1 is a reparameterization of the AM1 method and has been shown to provide improved results for organic and biomolecules, including those containing halogens like chlorine and bromine. scielo.brsparkle.pro.br

These methods are capable of predicting various molecular properties, including geometries, enthalpies of formation, and dipole moments. scielo.brscielo.br While less accurate than higher-level theoretical methods, their computational efficiency makes them a valuable tool for initial computational studies and for systems where more rigorous methods are computationally prohibitive. iaea.org The RM1 method is widely available in various computational chemistry software packages. iaea.orgsparkle.pro.br

Future Research Directions and Advanced Applications in 2,4 Dibromo 7 Chloroquinoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

Traditional synthetic routes for quinoline (B57606) derivatives often involve multi-step processes with harsh reaction conditions, the use of hazardous chemicals, and the generation of significant waste. nih.govnih.gov These classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, present environmental and economic challenges. nih.gov Consequently, a primary area of future research lies in the development of more sustainable and atom-economical pathways for the synthesis of 2,4-Dibromo-7-chloroquinoline.

Further research into nanocatalyzed green protocols could also provide efficient and environmentally friendly methods for synthesizing quinoline derivatives. nih.gov Nanocatalysts offer advantages such as high catalytic activity, selectivity, and the potential for recovery and reuse, which aligns with the principles of sustainable chemistry. nih.gov

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Halogenated Quinolines

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Potential Green Synthesis |

| Reagents | Often uses harsh acids (e.g., sulfuric acid), and stoichiometric amounts of hazardous oxidants. nih.gov | Employs milder reagents, catalytic systems (e.g., nanocatalysts), and atom-economical halogen sources (e.g., trihaloisocyanuric acid). nih.govrsc.org |

| Solvents | Typically involves organic solvents. nih.gov | Utilizes greener solvents such as water, ethanol, or solvent-free conditions. researchgate.net |

| Energy Input | Often requires high temperatures and long reaction times. nih.gov | Can be optimized with energy-efficient methods like microwave irradiation. nih.gov |

| Atom Economy | Generally lower due to the use of stoichiometric reagents and the formation of byproducts. nih.gov | Higher, with strategies like C-H activation that directly functionalize the quinoline core. rsc.org |

| Environmental Impact | Higher, due to the use of hazardous materials and generation of waste. nih.gov | Lower, with a focus on recyclability of catalysts and reduced waste generation. nih.gov |

Exploration of Catalytic Asymmetric Synthesis Leading to Chiral Halogenated Quinolines

The introduction of chirality into molecular structures is of paramount importance, particularly in medicinal chemistry, where enantiomers can exhibit significantly different biological activities. The development of catalytic asymmetric methods to produce chiral halogenated quinolines is a promising and challenging area of research. While direct asymmetric synthesis of this compound itself is not applicable as the molecule is achiral, this scaffold can be a crucial starting material for the synthesis of chiral derivatives.

Future research could explore the enantioselective functionalization of the quinoline ring. For instance, asymmetric hydrogenation of the carbocyclic or heterocyclic ring of a this compound derivative could lead to chiral tetrahydroquinolines. Chiral pincer manganese catalysts have shown excellent activity in the asymmetric hydrogenation of quinolines, affording high yields and enantioselectivities. researchgate.net Similarly, chiral cationic ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of a variety of quinoline derivatives. nih.gov

Another avenue of exploration is atroposelective synthesis, where the restricted rotation around a single bond leads to chiral atropisomers. The synthesis of axially chiral quinazolinones has been achieved through methods like atroposelective halogenation and palladium-catalyzed asymmetric reductive desymmetrization. mdpi.com These strategies could potentially be adapted to create novel chiral ligands or biologically active molecules from precursors related to this compound. Furthermore, the enantioselective alkynylation of quinolones, catalyzed by copper bis(oxazoline) complexes, presents a method to introduce a stereocenter, which could then be further elaborated. nih.gov

Integration of this compound in Multi-Component Reactions for Enhanced Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and offer a rapid way to generate libraries of structurally diverse compounds. nih.gov The highly functionalized nature of this compound, with its multiple reactive sites (halogen atoms), makes it an intriguing substrate for MCRs.

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for creating peptide-like structures and other complex scaffolds. nih.govnih.gov The Ugi four-component reaction (U-4CR) involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. slideshare.net The Passerini three-component reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. slideshare.net Future research could investigate the use of this compound derivatives, for example, a this compound-carbaldehyde, as the aldehyde component in these reactions. This would allow for the direct incorporation of the polyhalogenated quinoline moiety into diverse molecular architectures.

The bromine atoms at the 2- and 4-positions of the quinoline ring are susceptible to nucleophilic substitution and could be displaced in post-MCR modifications, further expanding the structural diversity of the resulting products. This approach would be highly valuable in drug discovery programs, where the rapid generation of compound libraries is essential for identifying new therapeutic agents. Studies have shown that di-substitution with halogens can enhance the biological activity of compounds synthesized via MCRs, suggesting that polyhalogenated building blocks like this compound could be particularly valuable. mdpi.com

Advanced Computational Design for Predictive Synthesis and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For a molecule like this compound, computational methods can provide significant insights to guide future synthetic efforts and rationalize its chemical behavior.

DFT calculations can be used to predict the regioselectivity of further functionalization reactions on the quinoline ring. By analyzing the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for electrophilic and nucleophilic attack. nih.gov This is crucial for designing synthetic routes that selectively modify specific positions on the polyhalogenated scaffold.

Furthermore, computational studies can aid in optimizing reaction conditions. By modeling reaction pathways and transition states, it is possible to understand the mechanism of a reaction and identify the factors that control its rate and selectivity. acs.org This knowledge can be used to select the most appropriate catalysts, solvents, and temperatures to achieve the desired outcome with high efficiency. For instance, DFT calculations have been used to investigate the hydrodenitrogenation mechanism of quinoline on catalyst surfaces, providing insights into the structure-activity relationship of different active sites. nih.gov Similar approaches could be applied to predict the outcomes of reactions involving this compound, accelerating the development of new synthetic methodologies.

Table 2: Application of Computational Methods in this compound Chemistry

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and charge distribution. nih.gov | Prediction of chemical reactivity, kinetic stability, and sites for electrophilic/nucleophilic attack. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualization of electron density and electrostatic potential on the molecular surface. nih.gov | Identification of regions prone to intermolecular interactions and hydrogen bonding. nih.gov |

| Transition State Theory | Modeling of reaction pathways and calculation of activation energies. | Elucidation of reaction mechanisms and prediction of the most favorable reaction conditions. |

| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the molecule and its interactions with other molecules (e.g., solvents, receptors). acs.org | Understanding of solvation effects and binding modes to biological targets. |

Applications as Ligands in Transition Metal Catalysis and Materials Science

The unique electronic and steric properties of this compound suggest its potential for advanced applications as a ligand in transition metal catalysis and in the development of novel materials. The nitrogen atom in the quinoline ring can act as a coordinating site for metal ions, while the halogen atoms can modulate the electronic properties of the resulting metal complex.

In transition metal catalysis, ligands play a crucial role in determining the activity, selectivity, and stability of the catalyst. sciencedaily.com The presence of the chelating nitrogen atom in quinoline derivatives enables the formation of stable cyclometallated complexes with various transition metals. nih.gov The electron-withdrawing nature of the bromine and chlorine atoms in this compound could influence the electronic environment of the metal center, potentially leading to unique catalytic activities. Future research could focus on synthesizing and characterizing transition metal complexes of this compound and evaluating their performance in various catalytic transformations, such as cross-coupling reactions.

In the field of materials science, quinoline-based compounds are explored for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The extended π-system of the quinoline ring, combined with the influence of the halogen substituents, could impart interesting photophysical and electronic properties to materials incorporating this scaffold. The development of novel ligands is crucial for advancing transition metal-catalyzed photoreactions. chiba-u.jp The specific substitution pattern of this compound could be exploited to fine-tune the properties of new materials for specific applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-7-chloroquinoline, and how can reaction conditions be optimized?

- Methodology : Begin with a 7-chloroquinoline precursor. Bromination at positions 2 and 4 typically employs phosphorus oxybromide (POBr₃) or HBr in acetic acid under controlled temperatures (80–120°C). Monitor reaction progress using thin-layer chromatography (TLC). Purification via column chromatography with silica gel and a hexane/ethyl acetate gradient yields the product. Optimization involves adjusting stoichiometry (e.g., 2.2 equivalents of POBr₃ per bromine) and reaction time (8–12 hours) to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃). The quinoline core produces distinct aromatic signals: H-3 (~8.9 ppm, singlet) and H-5/H-6 (~7.5–8.2 ppm, doublets). Bromine substituents deshield adjacent protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 335.82). Fragmentation patterns distinguish bromine isotopes (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Elemental Analysis : Validate purity (>98%) by comparing experimental vs. theoretical C, H, N, and Br percentages .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose samples to UV light (300–400 nm) and monitor degradation via HPLC.

- pH Stability : Dissolve the compound in buffers (pH 2–12) and track changes over 72 hours using UV-Vis spectroscopy (λmax ~310 nm) .

Advanced Research Questions

Q. What strategies improve regioselectivity during bromination of 7-chloroquinoline derivatives?

- Methodology :

- Directing Groups : Introduce temporary electron-withdrawing groups (e.g., nitro at position 3) to direct bromine to positions 2 and 4. Remove the group post-bromination via reduction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.

- Catalysis : Use Lewis acids like FeBr₃ to stabilize transition states and improve selectivity .

Q. How to resolve contradictory NMR data arising from rotational isomerism in this compound?

- Methodology :

- Variable-Temperature NMR : Cool samples to –40°C to slow bond rotation and split overlapping peaks.

- 2D NMR (COSY, NOESY) : Identify coupling between protons and confirm spatial proximity of bromine substituents.

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in antimicrobial assays?

- Methodology :

- Analog Synthesis : Prepare derivatives with substitutions at positions 2, 4, and 7 (e.g., replacing Br with Cl or methyl groups).

- In Vitro Assays : Test against Mycobacterium tuberculosis using the MTT assay to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., isoniazid) and validate results with clinical isolates .

- Computational Modeling : Perform docking studies with mycobacterial targets (e.g., enoyl-ACP reductase) to correlate substituent effects with binding affinity .

Q. How to address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in animal models. Use LC-MS/MS for quantification.

- Metabolite Identification : Incubate the compound with liver microsomes and identify metabolites via HR-MS/MS.

- Resistance Studies : Serial passage pathogens in sub-inhibitory concentrations to assess resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.